N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide

Anticancer Hepatocellular Carcinoma Cytotoxicity

N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide (CAS 325815-82-5) is a synthetic sulfaquinoxaline hybrid molecule identified as a potent anticancer agent. This compound belongs to the class of benzenesulfonamide derivatives of quinoxaline, which are widely explored as kinase inhibitors for cancer therapy.

Molecular Formula C21H15F3N4O2S
Molecular Weight 444.4 g/mol
Cat. No. B15098926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide
Molecular FormulaC21H15F3N4O2S
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C21H15F3N4O2S/c22-21(23,24)14-7-6-8-15(13-14)25-19-20(27-18-12-5-4-11-17(18)26-19)28-31(29,30)16-9-2-1-3-10-16/h1-13H,(H,25,26)(H,27,28)
InChIKeyCVNDXWXJFHEKOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide for Oncology & Radiobiology Research


N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide (CAS 325815-82-5) is a synthetic sulfaquinoxaline hybrid molecule identified as a potent anticancer agent. This compound belongs to the class of benzenesulfonamide derivatives of quinoxaline, which are widely explored as kinase inhibitors for cancer therapy [1]. In a focused screening campaign against the human hepatocellular carcinoma cell line HEPG2, this specific derivative emerged as the most potent compound (reported as Compound 4) in its series, demonstrating an in-vitro IC50 value of 4.29 µM [2][3]. Its privileged activity profile also led to its selection for further evaluation as a radiosensitizing agent [2][3].

Why N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide Cannot Be Casually Replaced by In-Class Analogs


Despite the existence of a broad patent class of quinoxaline-benzenesulfonamide kinase inhibitors, biological activity within this chemical space is highly dependent on specific substitution patterns [1]. A direct comparative study by Ghorab et al. demonstrated that structurally related sulfaquinoxaline derivatives incorporating various heterocyclic moieties exhibit a wide range of potencies against the HEPG2 cancer cell line. The stark difference in IC50 values between the most active analog (Compound 4, 4.29 µM) and the next best in the series (Compound 17, 11.27 µM) underscores that even minor structural modifications can result in a >2.6-fold loss of anticancer activity [2]. Therefore, a generic procurement approach based solely on the core scaffold without specifying the 3-(3-trifluoromethyl-phenylamino) substituent will likely yield a significantly less active compound.

Quantitative Differentiation Guide for N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide


Superior In-Vitro Anticancer Potency against Hepatocellular Carcinoma (HEPG2) Compared to a Lead Series Analog

In a direct head-to-head comparison within the same synthesized series and assay, the target compound (designated Compound 4) demonstrated the most potent in-vitro anticancer activity against the human liver cancer cell line HEPG2. Its IC50 value (4.29 µM) was markedly superior to that of the next most potent derivative in the study, Compound 17, which exhibited an IC50 of 11.27 µM [1][2]. This represents a 2.6-fold improvement in potency driven by the specific 3-(3-trifluoromethyl-phenylamino) substitution pattern.

Anticancer Hepatocellular Carcinoma Cytotoxicity Structure-Activity Relationship

9.3-Fold Greater Potency Than the Clinical Chemotherapy 5-Fluorouracil in a Hepatocellular Carcinoma Model

When benchmarked against the standard chemotherapeutic agent 5-fluorouracil (5-FU), the target compound demonstrates a substantially enhanced anti-proliferative effect. In the same HEPG2 cell line assay, 5-FU exhibited a baseline IC50 of 40 µM, whereas the target compound achieved an IC50 of 4.29 µM [1]. This represents a 9.3-fold increase in potency, clearly differentiating this compound from a widely used clinical comparator and highlighting its potential as a higher-efficacy starting point for liver cancer research.

Anticancer Benchmarking 5-Fluorouracil Hepatocellular Carcinoma

Privileged Selection for Radiosensitizing Evaluation Differentiates from Non-Radiosensitizing Analogs

Beyond its intrinsic anticancer activity, the target compound's functional profile is distinct. From a library of synthesized quinoxaline-benzenesulfonamide derivatives, only the two most potent compounds—Compound 4 (the target compound) and Compound 17—were selected for further evaluation as radiosensitizing agents [1][2]. This selection criterion indicates a specific, superior activity profile that triggers deeper investigation into its ability to sensitize tumor cells to radiation, a property not observed or selected for in the less potent members of the series. This adds a unique functional dimension to its characterization.

Radiosensitizer Radiobiology Combination Therapy Oncology

Positional Isomer Differentiation: Distinct Chemical Identity from the 4-Trifluoromethyl Analog

The compound is a specific positional isomer, bearing a 3-(trifluoromethyl)phenylamino substituent. The para-substituted isomer, N-(3-{[4-(trifluoromethyl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide, is a distinct chemical entity with a different CAS number (714283-98-4) and is predicted to have different physicochemical properties . Since biological activity in this chemotype is exquisitely sensitive to substitution geometry, as evidenced by the >2.6-fold potency difference between closely related analogs [1], the meta-substituted target compound is expected to exhibit a significantly different, and in the context of HEPG2 cytotoxicity, superior activity profile. Procuring the incorrect 4-trifluoromethyl isomer would thus result in a different and presumably less active compound.

Structure-Activity Relationship Chemical Identity Isomerism Quality Control

Chemical Scaffold Belongs to a Privileged Class of Phosphatidylinositol 3-Kinase (PI3K) Inhibitors

The core scaffold of N-(3-phenylamino-quinoxalin-2-yl)-benzenesulfonamide is a recognized pharmacophore for phosphatidylinositol 3-kinase (PI3K) inhibition, a key pathway in tumor cell proliferation and survival [1]. While direct enzymatic inhibitory data (IC50) for this specific compound against a panel of kinases is not publicly available, its membership in this chemotype suggests a mechanism-based differentiation from cytotoxic agents that act via DNA damage (like 5-FU) or other pathways. As a putative PI3K pathway inhibitor, the target compound likely operates via a distinct mode of action, which is consistent with its observed radiosensitizing potential [2].

Kinase Inhibitor PI3K Pathway Signal Transduction Cancer

High-Value Application Scenarios for N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide Procurement


Lead Optimization in Hepatocellular Carcinoma (HCC) Drug Discovery

For medicinal chemistry teams developing therapies for liver cancer, procuring this compound is a strategic move. It can serve as a well-characterized, potent benchmark in HEPG2 cell-based assays. Its IC50 of 4.29 µM, confirmed to be the highest in its lead series and 9.3-fold more potent than the standard-of-care drug 5-FU [1], allows it to be used as a gold-standard positive control for screening new chemical entities, validating assay performance, and guiding Structure-Activity Relationship (SAR) studies focused on improving liver cancer cytotoxicity.

Development of Chemo-Radiosensitizing Regimens

Given its unique selection for radiosensitizing evaluation [1], this compound is a premium candidate for preclinical research exploring combination therapies. Scientists can directly investigate its ability to enhance the lethality of ionizing radiation on cancer cells. Procuring this compound provides a validated starting point for mechanistic studies on DNA damage repair, apoptosis, or cell cycle arrest pathways in an irradiated tumor microenvironment, potentially leading to new protocols for radiotherapy.

Mechanistic Studies of PI3K/AKT/mTOR Pathway-Driven Cancers

As a member of the quinoxaline-benzenesulfonamide class known for PI3K inhibition [2], this compound is a valuable tool for cell biologists and pharmacologists. It can be used to dissect the role of PI3K signaling in cellular models, particularly in cancers where this pathway is aberrantly activated. Its procurement enables comparative studies against other pathway-specific inhibitors to elucidate resistance mechanisms or identify synergistic drug combinations, leveraging its distinct mode of action.

Negative Control in Off-Target Activity Studies for Kinase Drug Discovery Programs

In the context of screening libraries of benzenesulfonamide-based kinase inhibitors, this specific compound's well-documented yet unique structure can be used to probe for selectivity and off-target effects. Researchers can benchmark their novel lead candidates against this molecule's known activity profile (potent in HEPG2, putative PI3K inhibitor) to assess their own compound's selectivity. This application is critical for eliminating promiscuous binders early in the hit-to-lead process.

Quote Request

Request a Quote for N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.